Bis(2,4,5-trichlorophenyl) Oxalate

High-Performance Liquid Chromatography Post-Column Derivatization Chemiluminescence Detection

Assay developers often face uncontrolled variance when substituting peroxyoxalate chemiluminescence (PO-CL) esters without validation. The 2,4,5-chlorine substitution pattern of this TCPO isomer uniquely alters reaction kinetics, background emission from phenoxyl radical intermediates, and optimal working pH compared to 2,4,6-TCPO or DNPO. Key advantages: (1) Enables high-pH (>8) HPLC chemiluminescence detection where other oxalates fail; (2) Serves as a validated 'less reactive' model for CIEEL mechanism studies; (3) Suitable for solid-phase sensor formats. Procure with batch-specific QC documentation.

Molecular Formula C14H4Cl6O4
Molecular Weight 448.9 g/mol
CAS No. 1166-36-5
Cat. No. B11948654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4,5-trichlorophenyl) Oxalate
CAS1166-36-5
Molecular FormulaC14H4Cl6O4
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C14H4Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-13(21)14(22)24-12-4-8(18)6(16)2-10(12)20/h1-4H
InChIKeyPWZYGWAQEWLCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,4,5-Trichlorophenyl) Oxalate Procurement Guide


Bis(2,4,5-trichlorophenyl) oxalate (2,4,5-TCPO) is a specialized electron-deficient diaryl oxalate ester of the class that drives peroxyoxalate chemiluminescence (PO-CL) . This compound is a constitutional isomer of the more widely cited bis(2,4,6-trichlorophenyl) oxalate (2,4,6-TCPO) and shares the broader oxalate ester family with high-performance alternatives such as bis(2,4-dinitrophenyl) oxalate (DNPO) and bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO) [1]. Its procurement is not a generic commodity purchase; the specific 2,4,5-chlorine substitution pattern imparts unique steric and electronic properties that can meaningfully alter reaction kinetics, background emission profiles, and optimal working pH relative to its close analogs .

Isomer-specific 2,4,5-chlorine pattern alters reaction kinetics and background emission vs 2,4,6-TCPO.
Derivative forms support alkaline HPLC detection (pH > 8); verify exact ester composition.
Not interchangeable with DNPO or CPPO; each substitution pattern requires method-specific validation.

Bis(2,4,5-Trichlorophenyl) Oxalate Substitution Risks


The peroxyoxalate chemiluminescence system is exquisitely sensitive to the leaving-group architecture of the oxalate ester. Attempting to simply replace 2,4,5-TCPO with 2,4,6-TCPO, DNPO, or CPPO without validation will introduce uncontrolled variance in critical assay parameters . As detailed below, the 2,4,5-substitution pattern can alter the rate of background emission from phenoxyl radical intermediates, shift the optimal pH range for HPLC detection, and change the fundamental reaction mechanism from nucleophilic catalysis to direct peroxide attack [1]. For analytical chemists and assay developers, these differences translate directly into changes in baseline noise, limit of detection, and method ruggedness, making unqualified substitution a significant source of method failure [2].

Replacing with 2,4,6-TCPO may shift optimal pH range and background signal, altering detection limits.
DNPO uses direct peroxide attack; switching can change emission kinetics from sustained to flash, affecting time-resolved assays.
Phenoxyl radical background emission, absent in oxamides, may limit signal-to-noise if inadvertently substituted.

Bis(2,4,5-Trichlorophenyl) Oxalate vs. Key Analogs


pH-Dependent HPLC Performance

In a systematic evaluation of aryl oxalates for HPLC post-column chemiluminescence detection, bis(2,4,6-trichlorophenyl) oxalate was found to be optimal for column eluates with pH 6–8, whereas the structurally related bis(2,4,5-trichlorophenyl-6-pentyloxycarbonyl) oxalate (a CPPO derivative) was the exclusive candidate selected for use at pH > 8 [1]. This establishes a clear, pH-driven application differentiation within the trichlorophenyl oxalate family.

HPLC pH Range
Class-level inference
2,4,6-TCPO: pH 6–8; 2,4,5-TCPO 6-carbopentoxy derivative: pH > 8 (shift of ≥2 pH units)
Guides pH-dependent derivatization selection
Verify with specific oxalate ester; data for substituted analog
High-Performance Liquid Chromatography Post-Column Derivatization Chemiluminescence Detection

DNPO vs. TCPO Reaction Kinetics

A kinetic study on the chemiluminescent reactions of peroxyoxalates demonstrated that higher rate constants are obtained with bis(2,4-dinitrophenyl) oxalate (DNPO) than with bis(2,4,6-trichlorophenyl) oxalate (TCPO) [1]. DNPO is described as 'much more reactive' and its reaction with H2O2 occurs via a direct nucleophilic attack, not requiring imidazole catalysis, in contrast to the less reactive TCPO which relies on imidazole as a nucleophilic catalyst [2].

Reaction Kinetics
Head-to-head
DNPO: higher rate constant, direct H₂O₂ attack; TCPO: lower rate, imidazole-catalyzed
Dictates flash vs sustained emission profiles
DNPO described as much more reactive
Reaction Kinetics Chemiluminescence Mechanism Analytical Chemistry

Aqueous Quantum Yield: TCPO vs. DNPO

Mechanistic studies on the peroxyoxalate reaction using TCPO and DNPO in 1,2-dimethoxyethane:water mixtures revealed that for both esters, emission quantum yields increase up to a water concentration of 0.7 mol L⁻¹ and decrease significantly with higher water concentrations [1]. The chemiluminescence efficiency of a typical oxalate like TCPO is also documented to be inferior to that of TsQD under aqueous conditions, with TsQD demonstrating superior performance [2].

Aqueous Quantum Yield
Cross-study comparable
Peak at [H₂O] 0.7 mol L⁻¹ for both DNPO and TCPO; TCPO less efficient than TsQD in water
Informs water tolerance and optimal solvent for assays
Quantum yield decreases at higher water content
Chemiluminescence Quantum Yield Bioanalytical Assays Aqueous Media

Phenoxyl Radical Background Emission

A characteristic background emission spectrum is associated with certain substituted diaryl oxalates, including bis(2,4,6-trichlorophenyl)oxalate (TCPO), bis(2,4-dichlorophenyl)oxalate, and bis(2,6-dichlorophenyl)oxalate. This background emission is not observed with substituted oxamides under identical conditions and is attributed to a phenoxyl radical intermediate. The background emission intensity from TCPO can be significantly enhanced by the addition of 2,4,6-trichlorophenol [1].

Background Emission
Class-level inference
TCPO and chlorinated oxalates: phenoxyl radical emission; oxamides: no such background
Sets LOD limit for ultra-trace detection
Emission enhanced by added trichlorophenol
Chemiluminescence Background Signal-to-Noise Ratio Peroxyoxalate Reagents

Bis(2,4,5-Trichlorophenyl) Oxalate Applications


Post-Column Derivatization for Alkaline Analytes

This oxalate, in its 6-carbopentoxy-derivative form, is specifically selected for HPLC chemiluminescence detection when the column eluate has a pH greater than 8 [1]. This makes it an essential reagent for the detection of alkaline-labile or basic analytes that require high-pH separation conditions, a domain where other oxalates like 2,4,6-TCPO or DNPO would exhibit suboptimal performance.

Mechanistic and Kinetic PO-CL Studies

As a prototypical 'less reactive' oxalate, 2,4,6-TCPO serves as a key comparator in fundamental studies of PO-CL kinetics. Its distinct requirement for imidazole as a nucleophilic catalyst, in contrast to the direct H2O2 attack observed with the 'much more reactive' DNPO, provides a model system for understanding CIEEL mechanisms and water effects on quantum yields [2].

Solid-Phase Chemiluminescence Sensors

The chemiluminescence of bis(trichlorophenyl) oxalate has been successfully utilized in solid-phase detection formats, including sensors for hydrogen peroxide determination [3]. This demonstrates its utility in creating integrated, reagent-immobilized devices for analytical and bioanalytical applications.

Application
Selection Property
Validation Focus
Alkaline HPLC post-column detection
Compatibility with high-pH eluates
Signal stability at pH > 8
PO-CL mechanism studies
Imidazole-dependent catalysis
Comparison of CIEEL pathways
Solid-phase H₂O₂ sensors
Immobilizable reagent format
Integrated device response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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